

Application Notes and Protocols: Standard SU-8

Photolithography

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for standard SU-8 photolithography, a cornerstone technique for fabricating microstructures used in microfluidics, MEMS, and other applications relevant to drug development and life sciences research.

SU-8 is a negative, epoxy-based photoresist well-suited for creating high-aspect-ratio structures due to its high optical transparency in the near-UV range.[1][2] When exposed to UV light, the photoresist's molecular chains cross-link, rendering the exposed regions insoluble to developers.[1][2][3] This protocol outlines the standard procedure for processing SU-8 to create robust microstructures.

Experimental Protocols

The standard SU-8 photolithography process consists of a sequence of steps: substrate preparation, spin coating, soft baking, exposure, post-exposure bake (PEB), development, and an optional hard bake.[2][4][5][6] Each step is critical for achieving the desired feature resolution and structural integrity.

1. Substrate Preparation:

Proper cleaning of the substrate is crucial for good adhesion of the SU-8 film. A common method is solvent cleaning to remove organic residues and particles.[7]

Methodological & Application





Procedure:

- Place the substrate in an ultrasonic bath with acetone for 5 minutes.
- Transfer the substrate to a methanol bath for 1 minute.[7]
- Rinse the substrate thoroughly with isopropyl alcohol (IPA).[7]
- Dry the substrate using a stream of nitrogen gas.[7]
- For dehydration, bake the substrate on a hot plate at 200°C for 5 minutes.[7] Allow it to cool to room temperature before applying the photoresist.

2. SU-8 Spin Coating:

The thickness of the SU-8 film is determined by the viscosity of the chosen SU-8 formulation and the spin coating parameters.[1]

Procedure:

- Center the cleaned substrate on the spin coater chuck.
- Dispense an appropriate amount of SU-8 onto the center of the substrate (approximately 1 ml per inch of wafer diameter).[7]
- Spread Cycle: Ramp the spin coater to 500 rpm with an acceleration of 100 rpm/s and hold for 5-10 seconds to allow the resist to spread evenly.[7]
- Spin Cycle: Ramp up to the final spin speed (e.g., 3000 rpm) with an acceleration of 300 rpm/s and hold for 30-60 seconds to achieve the desired thickness.

3. Soft Bake:

The soft bake step removes the solvent from the SU-8 film, solidifying it before UV exposure.[3] This step is critical for preventing stress and cracking.[3] A two-step bake is recommended.

Procedure:



- Carefully place the coated substrate on a leveled hot plate at 65°C.
- After the prescribed time, ramp the temperature up to 95°C.[7]
- After the second bake period, allow the substrate to cool slowly to room temperature on the hot plate to minimize thermal stress.[7][8]

4. UV Exposure:

SU-8 is most sensitive to UV light at a wavelength of 365 nm (i-line).[3][9] The exposure dose is a critical parameter that depends on the film thickness.

- Procedure:
 - Place the photomask in close contact with the SU-8 coated substrate. For thick resist layers (>20μm), removing the edge bead of the resist can improve contact.[7]
 - Expose the substrate to a UV light source with the appropriate dose.

5. Post-Exposure Bake (PEB):

The PEB is a crucial step that thermally activates the cross-linking of the epoxy in the exposed regions of the resist.[2]

- Procedure:
 - Place the exposed substrate on a hot plate at 65°C.
 - Ramp the temperature to 95°C and bake for the specified time.[7]
 - Allow the substrate to cool down slowly to room temperature.[7] The pattern may become visible during this step.[10]

6. Development:

During development, the unexposed and un-cross-linked regions of the SU-8 film are dissolved.



• Procedure:

- Immerse the substrate in a bath of SU-8 developer (e.g., PGMEA).[7]
- Provide gentle agitation to aid the development process.
- After the development time, rinse the substrate with IPA.[11] If a white film appears, it
 indicates incomplete development, and the substrate should be returned to the developer.
 [11]
- o Dry the substrate with a gentle stream of nitrogen.

7. Hard Bake (Optional):

A final hard bake can be performed to further cross-link the SU-8, enhancing its mechanical and chemical stability for applications where the SU-8 is a permanent part of the device.[2][11] [12]

Procedure:

 Bake the substrate on a hot plate or in a convection oven at a temperature between 150-200°C.[11] The baking time will depend on the film thickness.

Data Presentation

The following tables provide approximate processing parameters for various SU-8 formulations and thicknesses. These values should be considered as starting points and may require optimization based on specific equipment and desired outcomes.

Table 1: Spin Coating and Baking Parameters for SU-8



SU-8 Type	Desired Thickness (µm)	Spin Speed (rpm)	Pre-Bake Time @ 65°C (min)	Soft Bake Time @ 95°C (min)
SU-8 2002	2	3000	1	2
SU-8 2005	5	3000	2	5
SU-8 2010	10	3000	3	7
SU-8 2025	25	2000	5	10
SU-8 2050	50	1500	7	20
SU-8 2075	75	1200	10	30
SU-8 2100	100	1000	15	45

Note: Data compiled from various sources and should be used as a guideline. Actual parameters may vary.

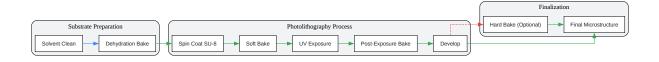
Table 2: Exposure, Post-Exposure Bake, and Development Times

SU-8 Thickness (µm)	Approximate Exposure Dose (mJ/cm²)	PEB Time @ 65°C (min)	PEB Time @ 95°C (min)	Development Time (min)
2	100-150	1	2	1-2
5	150-200	1	3	2-3
10	200-250	2	5	3-5
25	250-350	3	7	5-7
50	350-450	5	10	7-10
75	450-550	7	15	10-15
100	550-650	10	20	15-20
			-	



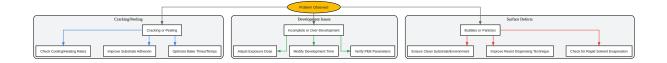
Note: Development times are for immersion with gentle agitation. Exposure doses are highly dependent on the UV source and substrate reflectivity.

Mandatory Visualization



Click to download full resolution via product page

Caption: Standard SU-8 photolithography workflow.



Click to download full resolution via product page

Caption: Troubleshooting common SU-8 photolithography issues.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cleanroom.byu.edu [cleanroom.byu.edu]
- 2. microresist.de [microresist.de]
- 3. SU-8 photoresist Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SU-8 mold lithography Elveflow [elveflow.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 8. SU8 photolithography process [Simple Version] The Faculty of Mathematics and Natural Sciences [mn.uio.no]
- 9. universitywafer.com [universitywafer.com]
- 10. SU-8 photolithography: UV exposure Elveflow [elveflow.com]
- 11. cores.arizona.edu [cores.arizona.edu]
- 12. Soft Lithography: SU-8 baking Elveflow [elveflow.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Standard SU-8 Photolithography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198560#standard-su-8-photolithography-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com